molecular formula C28H22F2N4O2 B10899842 N-(2-benzylphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(2-benzylphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10899842
M. Wt: 484.5 g/mol
InChI Key: CFCYOKOAMOPRFY-UHFFFAOYSA-N
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Description

N~3~-(2-BENZYLPHENYL)-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a benzylphenyl group, a difluoromethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-BENZYLPHENYL)-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzylphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Incorporation of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-BENZYLPHENYL)-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N~3~-(2-BENZYLPHENYL)-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Biology: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N3-(2-BENZYLPHENYL)-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-(2-Phenyl)-7-(Methyl)-5-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N~3~-(2-Benzylphenyl)-7-(Trifluoromethyl)-5-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

N~3~-(2-BENZYLPHENYL)-7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C28H22F2N4O2

Molecular Weight

484.5 g/mol

IUPAC Name

N-(2-benzylphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C28H22F2N4O2/c1-36-21-13-11-19(12-14-21)24-16-25(26(29)30)34-27(32-24)22(17-31-34)28(35)33-23-10-6-5-9-20(23)15-18-7-3-2-4-8-18/h2-14,16-17,26H,15H2,1H3,(H,33,35)

InChI Key

CFCYOKOAMOPRFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=CC=C4CC5=CC=CC=C5

Origin of Product

United States

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